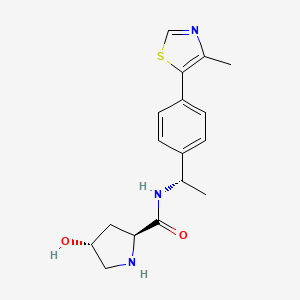

(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

Description

This compound is a chiral pyrrolidine-2-carboxamide derivative featuring a 4-hydroxy substituent on the pyrrolidine ring and a 4-methylthiazol-5-yl phenyl moiety. Its empirical formula is C27H33N5O4S, with a molecular weight of 523.65 g/mol (CAS: 2097381-85-4) . The stereochemistry at positions 2S and 4R of the pyrrolidine backbone is critical for its bioactivity, likely influencing target binding and metabolic stability.

Properties

Molecular Formula |

C17H21N3O2S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H21N3O2S/c1-10(20-17(22)15-7-14(21)8-18-15)12-3-5-13(6-4-12)16-11(2)19-9-23-16/h3-6,9-10,14-15,18,21H,7-8H2,1-2H3,(H,20,22)/t10-,14+,15-/m0/s1 |

InChI Key |

JHHKVWWQRYOZIG-VQISRLSMSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group is often introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

Attachment of the Thiazole Moiety: The thiazole ring is usually synthesized separately and then attached to the pyrrolidine ring through a coupling reaction, often using reagents like palladium catalysts.

Final Coupling: The final step involves coupling the thiazole-containing intermediate with the pyrrolidine derivative to form the desired compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and PCC (pyridinium chlorochromate).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, PCC

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Coupling Agents: EDCI, DCC

Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolidine carboxamides exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar to (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide have been tested for their efficacy against non-small cell lung cancer (A549 cell line), showing significant reductions in cell viability compared to standard treatments like cisplatin .

Targeted Protein Degradation

The compound is being investigated as a building block for proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that induce targeted degradation of specific proteins linked to diseases such as cancer. The incorporation of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide into PROTACs has shown promise in selectively degrading oncoproteins, thereby offering a novel approach to cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications to the pyrrolidine ring and the thiazole-containing phenyl group can significantly influence biological activity and selectivity. Research has demonstrated that specific substitutions enhance cytotoxicity and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving A549 lung cancer cells, (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with a maximum reduction observed at 100 µM concentration, achieving a viability rate of only 24.5% compared to control groups .

Case Study 2: PROTAC Development

A recent investigation into PROTACs utilizing this compound demonstrated its capability to target and degrade the MLK3 protein associated with triple-negative breast cancer (TNBC). The study reported enhanced degradation efficiency and specificity, highlighting the compound's role in developing next-generation cancer therapeutics .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and thiazole moiety may play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Acyl Chain Modifications: The target compound lacks the extended acyl chains seen in PROTACs like DT2216 or VHL Binder 30, which incorporate tert-butyl or fluorocyclopropane groups for enhanced hydrophobic interactions with E3 ligases .

Stereochemistry and Bioactivity: The (2S,4R) configuration in the pyrrolidine ring is conserved across analogs, suggesting its necessity for maintaining conformational stability. Replacing the 4-hydroxy group (e.g., with amino in Example 44) reduces hydrogen-bonding capacity, which may impact target affinity .

Methylthiazole vs. Other Heterocycles :

Challenges :

- The methylthiazole-phenyl ethyl group in the target compound requires precise regioselective bromination and Suzuki-Miyaura coupling, which may limit yield compared to simpler benzyl analogs .

Biological Activity

The compound (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide , also known by its CAS number 2086301-13-3, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 367.89 g/mol

- CAS Number : 2086301-13-3

The compound functions primarily as a ligand for the von Hippel-Lindau (VHL) protein, which plays a crucial role in the ubiquitin-proteasome pathway. By modulating the interaction between VHL and its substrates, this compound can influence the degradation of hypoxia-inducible factors (HIFs), particularly HIF-1α. This modulation is significant as HIF-1α is a key regulator of cellular responses to hypoxia and is implicated in various pathological conditions, including cancer.

1. Inhibition of HIF-1α

Research indicates that (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide effectively inhibits the accumulation of HIF-1α under normoxic conditions. This inhibition occurs through enhanced recognition and degradation by VHL, leading to decreased transcriptional activity of HIF target genes involved in angiogenesis and metabolism .

2. Cellular Studies

In cellular assays, the compound was tested on various cancer cell lines. The results demonstrated a dose-dependent decrease in HIF-1α levels and its target genes, suggesting that the compound could be utilized in therapeutic strategies against tumors that exploit hypoxic conditions for growth .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Structure Activity Relationship (SAR)

The structural features of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide contribute significantly to its biological activity:

- Hydroxyl Group : The presence of the hydroxyl group at position 4 enhances binding affinity to VHL.

- Thiazole Substituent : The thiazole ring is crucial for specificity towards HIF pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.